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Compound of Interest

Compound Name: Ketoconazole impurity 1

Cat. No.: B12091266

Executive Summary

Ketoconazole Impurity 1 (CAS 581806-59-9) is a process-related impurity and degradation
product characterized by the presence of a 3,4-dihydropyrazine ring, distinguishing it from the
saturated piperazine ring found in the parent Ketoconazole molecule.[1]

In drug development, this impurity acts as a "fingerprint" marker for oxidative stress during the
synthesis of the intermediate 1-acetyl-4-(4-hydroxyphenyl)piperazine.[1] Its presence in the
starting material propagates through the synthesis to form Didehydroketoconazole (EP Impurity
A), a pharmacopeial impurity with strict limits (typically NMT 0.15%).[1]

Chemical Identity & Nomenclature
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Parameter Technical Detail

Common Name Ketoconazole Impurity 1

1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-

IUPAC Name
1(2H)-yllethanone
CAS Number 581806-59-9
Molecular Formula C12H14N202
Molecular Weight 218.25 g/mol
Structural Class Enamine / Dihydropyrazine derivative

) ] Precursor to EP Impurity A
Related Pharmacopeial Impurity )
(Didehydroketoconazole)

Synonyms
o Ethanone, 1-[3,4-dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]-[1][2][3][4][5][6]

o 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one[1][3][4][5][6]

» Didehydro-N-acetyl-hydroxyphenyl-piperazine (Informal)[1]

Structural Analysis & Formation Mechanism

The formation of Impurity 1 involves the dehydrogenation (oxidation) of the piperazine ring.[1]
This transformation introduces a double bond, creating a 1,2,3,4-tetrahydropyrazine system
(often referred to as dihydropyrazine in loose nomenclature).[1]

Mechanistic Pathway

o Origin: The impurity typically originates in the starting material 1-acetyl-4-(4-
hydroxyphenyl)piperazine due to catalytic dehydrogenation during its synthesis or improper
storage (oxidative conditions).[1]

» Propagation: If Impurity 1 is present in the starting material, it competes with the piperazine
in the coupling reaction with the cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-
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dioxolan-4-yllmethyl methanesulfonate intermediate.[1]

e Result: The coupling of Impurity 1 yields EP Impurity A, rendering Impurity 1 a critical quality

attribute (CQA) for the starting material.

Pathway Visualization
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Figure 1: The propagation of Ketoconazole Impurity 1 (oxidized starting material) into the final

APl as EP Impurity A.

Analytical Characterization

Detecting Impurity 1 requires distinguishing it from the abundant starting material (piperazine

analog).[1] The double bond in Impurity 1 creates distinct spectral properties.

Spectroscopic Profile

o UV Absorbance: The conjugation of the nitrogen lone pair with the double bond and the

phenyl ring results in a bathochromic shift (red shift) compared to the saturated parent

compound.[1]

o Parent (Piperazine):[1] Amax ~240 nm[1]

o Impurity 1 (Dihydropyrazine): Amax ~270-290 nm (Stronger absorbance due to extended

conjugation).[1]

e Mass Spectrometry (LC-MS):
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o Parent [M+H]+: m/z 221.1[1]

o Impurity 1 [M+H]+: m/z 219.1 (Mass difference of -2 Da indicates loss of 2 hydrogens).[1]

HPLC Method Parameters (Recommended)

To separate Impurity 1 from the starting material and other degradants, a reverse-phase
gradient method is required.[1]

Parameter Condition

C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x
4.6 mm, 3.5 um

Column

0.1% Formic Acid in Water (or Ammonium
Acetate buffer pH 4.[1]5)

Mobile Phase A

Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min

UV at 280 nm (Enhanced selectivity for the

Detection . . .
conjugated impurity)
Impurity 1 typically elutes later than the
) saturated parent due to increased planarity and
Retention

pi-pi stacking interactions with the stationary

phase.[1]

Regulatory & Toxicological Context
Pharmacopeial Limits (ICH Q3A/B)

While "Impurity 1" itself is a fragment, its downstream product (EP Impurity A) is strictly
controlled.[1]

» Reporting Threshold: 0.05%

¢ I|dentification Threshold: 0.10%
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 Qualification Threshold: 0.15%[1]

Genotoxicity Assessment (ICH M7)

The presence of the enamine-like double bond in the dihydropyrazine ring raises a structural
alert for potential reactivity (Michael acceptor capability).[1] However, within the context of
Ketoconazole, this structure is generally considered a standard process impurity rather than a
high-potency mutagen, provided it is controlled below standard ICH limits.[1]

o Control Strategy: Manufacturers must implement a Specification Limit on the starting
material (1-acetyl-4-(4-hydroxyphenyl)piperazine) for Impurity 1 (e.g., NMT 0.10%) to ensure
the final API meets the limit for EP Impurity A.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Ketoconazole Impurity 1: Technical Profile & Control
Strategy]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12091266#ketoconazole-impurity-1-iupac-name-and-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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